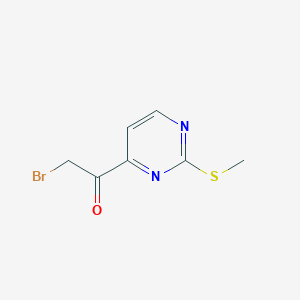
2-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone
Cat. No. B8772563
Key on ui cas rn:
496913-69-0
M. Wt: 247.11 g/mol
InChI Key: QNXFBDOTMBKGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08906934B2
Procedure details


Halopyridine 9, wherein L is halogen (9A) may be obtained, for example, from 2-bromo-1-(2-chloro-pyridin-4-yl)-ethanone prepared by halogenation of 1-(2-chloropyridin-4-yl)ethanone, obtainable from 2-chloro-4-cyano pyridine, as described in J. Het. Chem., 1983, 20, 533. 1-[2-(Methylthio)pyrimidin-4-yl] derivative 9, wherein L is CH3—S— (9B), obtainable from 2-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone (described in WO03/011838), may be activated to the corresponding sulfoxide or sulfone 9, wherein L is CH3—S(O)— or CH3—S(O)2— (9D), by oxidation, for example with oxone. Halopyrimidine derivative 9, wherein L is halogen and R5 is fluorine (9C), may be instead prepared from 2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, obtained by halogenation of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, in turn prepared as described in WO04/058762.
[Compound]
Name
Halopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
CH3—S(O)2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
Halopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



[Compound]
Name
1-[2-(Methylthio)pyrimidin-4-yl]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
CH3—S—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers


|
REACTION_CXSMILES
|
BrCC(C1C=CN=C(Cl)C=1)=O.ClC1C=C(C(=O)C)C=CN=1.ClC1C=C(C#N)C=CN=1.BrCC(C1C=CN=C(SC)N=1)=O.OOS([O-])=O.[K+].FF.Br[CH2:52][C:53]([C:55]1[C:60]([F:61])=[CH:59][N:58]=[C:57]([Cl:62])[N:56]=1)=[O:54]>>[Cl:62][C:57]1[N:56]=[C:55]([C:53](=[O:54])[CH3:52])[C:60]([F:61])=[CH:59][N:58]=1 |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Halopyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
sulfone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
CH3—S(O)2—
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OOS(=O)[O-].[K+]
|
Step Five
[Compound]
|
Name
|
Halopyrimidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
halogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=NC(=NC=C1F)Cl
|
Step Eight
[Compound]
|
Name
|
halogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC(=NC=C1)Cl
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)C#N
|
Step Eleven
[Compound]
|
Name
|
1-[2-(Methylthio)pyrimidin-4-yl]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
CH3—S—
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=NC(=NC=C1)SC
|
Step Fourteen
[Compound]
|
Name
|
sulfoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)C(C)=O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
